molecular formula C26H19ClN4O2S B2385811 2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 2034588-68-4

2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No.: B2385811
CAS No.: 2034588-68-4
M. Wt: 486.97
InChI Key: QVAWEYHWMRSILK-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide” belongs to the class of pyrrolopyrimidine derivatives . Pyrrolopyrimidines are known to exhibit diverse biological activities and are considered significant in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The compound also contains phenyl and chlorophenyl substituents, as well as a thioacetamide group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, pyrrolopyrimidines are generally known to undergo various chemical reactions. For instance, they can participate in nucleophilic addition and substitution reactions .

Scientific Research Applications

Antiasthma and Mediator Release Inhibitors

Research into related pyrimidine structures has demonstrated potential applications in the treatment of asthma. The human basophil histamine release assay identified 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as active mediator release inhibitors, suggesting a pathway for the development of new antiasthma agents (Medwid et al., 1990).

Antibacterial Agents

Studies have synthesized and evaluated various pyrimidine derivatives for their antibacterial activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. These compounds showed moderate to good activity, indicating their potential as antibacterial agents (Desai et al., 2008).

Antifolate Inhibitors

Pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase (TS) and evaluated for their antitumor and antibacterial properties. These studies found certain derivatives to be more potent than established compounds against human TS, showcasing their potential in cancer and bacterial infection treatment (Gangjee et al., 1996).

Antimicrobial Activity

Novel thiazolidinone and acetidinone derivatives have been synthesized and displayed considerable antimicrobial activity against various microorganisms. This suggests their utility in developing new antimicrobial treatments (Mistry et al., 2009).

Antioxidant Activity

Compounds related to the queried chemical structure have been synthesized and tested for their antioxidant activity. Certain derivatives demonstrated significant antioxidant properties, indicating their potential in oxidative stress-related conditions (Dhakhda et al., 2021).

Antitumor Activity

Thienopyrimidine linked to rhodanine derivatives have been prepared and evaluated for their antitumor activity. Some compounds were found to have antibacterial potency and significant antitumor activity against various cancer cell lines, emphasizing their potential in cancer therapy (Kerru et al., 2019).

Future Directions

Pyrrolopyrimidines, including the compound , are of significant interest in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the biological activities of this compound, optimizing its synthesis, and investigating its potential applications in drug development.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN4O2S/c27-18-11-13-20(14-12-18)31-25(33)24-23(21(15-28-24)17-7-3-1-4-8-17)30-26(31)34-16-22(32)29-19-9-5-2-6-10-19/h1-15,28H,16H2,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAWEYHWMRSILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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